N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide
Description
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a dibenzo-oxazepine derivative featuring a benzamide substituent at position 2 of the oxazepine core. The oxazepine ring is oxygen-containing, with methyl groups at positions 8 and 10 and a ketone at position 11. The 3-methylbenzamide moiety contributes to its molecular interactions, likely influencing binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3/c1-14-5-4-6-16(11-14)22(26)24-17-8-10-20-18(13-17)23(27)25(3)19-12-15(2)7-9-21(19)28-20/h4-13H,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZRLJIGKCLLQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. Its unique molecular structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.424 g/mol. The compound features a dibenzodiazepine core fused with an oxazepine ring, characterized by the following structural elements:
- Dibenzodiazepine framework : This core structure is often associated with neuroactive properties.
- Substituents : The presence of dimethyl groups and a methylbenzamide moiety enhances its chemical reactivity and biological activity.
Preliminary studies suggest that this compound may exhibit various biological activities through interaction with specific enzymes and receptors. Notably, compounds with similar structures have been identified as potential inhibitors of histone deacetylases (HDACs), which play crucial roles in cancer progression and other diseases .
Biological Activity and Applications
The biological activity of this compound has been investigated in several contexts:
- Anticancer Activity : Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may inhibit HDACs, leading to altered gene expression associated with tumor suppression .
- Neuroactive Properties : The dibenzodiazepine framework suggests potential neuroactive effects, possibly influencing neurotransmitter systems or exhibiting anxiolytic properties .
- Enzyme Inhibition : Studies have shown that similar compounds can act as enzyme inhibitors in various metabolic pathways, indicating a potential for therapeutic applications in metabolic disorders .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5H-Dibenzo[b,e][1,4]oxazepin | Structure | Lacks methoxy group; different substitutions; potential neuroactive effects |
| Methyl (8,10-dimethyl-11-oxo...) | Structure | Potential HDAC inhibitor; distinct pharmacological profile |
| N-(8-chloro-11-oxo...) | Structure | Antimicrobial properties; different activity due to chlorine substitution |
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of related compounds in various disease models:
- Cancer Models : In vitro studies using human cancer cell lines have shown that derivatives of dibenzo[b,f][1,4]oxazepines can induce apoptosis and inhibit cell proliferation .
- Neuropharmacological Studies : Animal models have demonstrated that similar compounds exhibit anxiolytic effects comparable to established anxiolytics .
- Metabolic Pathway Regulation : Research indicates that these compounds may influence metabolic pathways involved in obesity and diabetes through enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide/Sulfonamide Group
3-Chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Structure : Replaces the 3-methyl group on the benzamide with a chlorine atom.
- Impact : The electron-withdrawing chlorine enhances polarity and may alter binding interactions compared to the methyl group. Molecular weight increases slightly (C22H17ClN2O3 vs. C23H22N2O4 for the target compound) .
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide
- Structure : Features a 4-trifluoromethylbenzamide group.
- Impact: The trifluoromethyl group increases lipophilicity and metabolic stability due to fluorine’s inductive effects.
Sulfonamide Derivatives
- Examples :
- N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzene-1-sulfonamide
- N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-dimethylbenzene-1-sulfonamide
- Impact : Sulfonamide groups introduce stronger hydrogen-bonding capabilities and higher polarity (molecular weight ~422.5 g/mol) compared to benzamides. These modifications may enhance solubility but reduce membrane permeability .
Core Heterocycle Variations: Oxazepine vs. Thiazepine
Thiazepine-Based Analogs
- Example : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide
- Structural Difference : Replaces the oxazepine oxygen with sulfur.
- Impact : The larger atomic radius of sulfur alters ring conformation and electronic distribution. Thiazepines often exhibit distinct binding profiles; for instance, sulfone derivatives (e.g., 5,5-dioxides) show increased polarity, affecting solubility and metabolic pathways .
Substituent Variations on the Oxazepine/Thiazepine Core
Ethyl vs. Methyl Substitutions
- Example : N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide
- The target compound’s methyl groups at positions 8 and 10 may offer a balance between steric effects and metabolic stability .
Stereochemical Considerations
- Example : (R)-N-(1-(4-Bromophenyl)ethyl)-10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-(S)-oxide
- Impact : Chiral centers (e.g., resolved via HPLC in (R)-62) significantly influence receptor binding. The target compound’s stereochemistry (if present) must be characterized to compare enantioselective activity .
Pharmacokinetic and Physicochemical Properties
| Compound Class | Example Substituents | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| Target Compound | 3-methylbenzamide, 8,10-dimethyl | 422.5* | Moderate lipophilicity, CNS potential |
| Chlorobenzamide Analogs | 3-Cl benzamide | ~405.8 | Increased polarity, altered binding |
| Trifluoromethylbenzamide Analogs | 4-CF3 benzamide | ~450.0 | Enhanced metabolic stability |
| Sulfonamide Derivatives | 4-ethyl/3,4-dimethyl sulfonamide | 422.5 | High polarity, improved solubility |
| Thiazepine Derivatives | S-containing core, 5-oxide | ~400–500 | Altered conformation, sulfone polarity |
Research Findings and Implications
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF3) on the benzamide ring enhance binding to polar targets but may reduce blood-brain barrier penetration.
- Heterocycle Choice : Oxazepines generally exhibit better CNS bioavailability than thiazepines, which are more prone to sulfoxidation .
- Steric Considerations : Methyl groups at positions 8 and 10 optimize steric bulk without compromising metabolic stability, as seen in the target compound .
Preparation Methods
General Synthetic Approaches to Dibenzo[b,f]oxazepines
Key Retrosynthetic Strategies
Multiple synthetic routes to dibenzo[b,f]oxazepines have been developed, with core approaches outlined below. These form the foundation for synthesizing the target compound.
Intramolecular Cyclocarbonylation
An efficient method for constructing the dibenzo[b,f]oxazepine scaffold involves intramolecular cyclocarbonylation of 2-(2-iodophenoxy)anilines. This approach, reported by Yang et al., uses palladium catalysis to achieve the cyclization step. The reaction proceeds under mild conditions and affords dibenzo[b,f]oxazepin-11(10H)-ones in good yields.
General Reaction:
2-(2-Iodophenoxy)aniline derivatives → Dibenzo[b,f][1,4]oxazepin-11(10H)-ones
Conditions: PdI₂/Cytop 292 (catalyst), CO (1 atm), K₂CO₃, DMF, 100°C
C-N Coupling/C-H Carbonylation
A tandem transformation involving C-N coupling followed by C-H carbonylation represents another viable approach. According to the literature, this reaction utilizes phenylamine derivatives with allyl halides under carbon dioxide atmosphere and copper catalysis:
General Reaction:
Phenylamine + Allyl halides → Benzo-1,4-oxazepine derivatives
Conditions: Cu catalyst, CO₂, base, solvent, elevated temperature
Oxidative Methods
Oxidative transformations of precursor heterocycles offer another route to the target scaffold. The Chinese patent CN101781249B describes the synthesis of 10-oxa-10,11-dihydro-5H-dibenzo[b,f]azepine using nitroxide free radical catalysts and calcium hypochlorite as an oxidant:
General Reaction:
10,11-Dihydro-5H-dibenzo[b,f]azepine → 10-Oxa-10,11-dihydro-5H-dibenzo[b,f]azepine
Conditions: Nitroxide radical catalyst, calcium hypochlorite, acetate co-catalyst, inorganic salt carrier, 0-200°C
Comparative Analysis of Core Synthetic Methods
The following table compares key aspects of the primary synthetic routes to the dibenzo[b,f]oxazepine core:
Synthesis of N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzamide
Proposed Synthetic Route
Based on the literature analysis, a convergent synthesis approach for the target compound is proposed. This involves:
Core Structure Synthesis
The synthesis of the 8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin scaffold can be achieved through the palladium-catalyzed intramolecular cyclocarbonylation approach. This method allows for the incorporation of methyl groups at the desired positions through the use of appropriately substituted starting materials.
Preparation of 2-(2-Iodophenoxy)-5-methylaniline Derivative
Step 1: Synthesis of methyl-substituted 2-(2-iodophenoxy)aniline
Reagents: 3-Methyl-2-nitrophenol, 2-iodoaniline derivative, K₂CO₃, Cu catalyst
Conditions: DMF, 120°C, 12 h
Expected Yield: 75-85%
Step 2: Reduction of nitro group
Reagents: Fe powder, NH₄Cl
Conditions: EtOH/H₂O, reflux, 3 h
Expected Yield: 85-95%
Palladium-Catalyzed Cyclocarbonylation
For the critical ring-forming step, conditions adapted from Yang et al. are employed:
Reagents: PdI₂ (5 mol%), Cytop 292 (10 mol%), K₂CO₃ (2 equiv.)
Conditions: CO (1 atm), DMF, 100°C, 8-12 h
Expected Yield: 70-85%
The introduction of the 3-methylbenzamide group requires selective functionalization at the 2-position. This can be achieved through the following sequence:
Step 1: Nitration at 2-position
Reagents: HNO₃/H₂SO₄ (1:1)
Conditions: 0°C to rt, 2 h
Expected Yield: 70-80%
Step 2: Reduction of nitro group
Reagents: H₂, Pd/C (10%)
Conditions: MeOH, rt, H₂ (1 atm), 4 h
Expected Yield: 90-95%
Step 3: Amide formation
Reagents: 3-Methylbenzoyl chloride, TEA
Conditions: DCM, 0°C to rt, 4 h
Expected Yield: 85-95%
Complete Synthetic Sequence
The following scheme outlines the complete synthetic route to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzamide:
Scheme 1: Proposed Synthetic Route to Target Compound
Step 1: Preparation of diaryl ether intermediate
Step 2: Reduction of nitro group
Step 3: Palladium-catalyzed cyclocarbonylation
Step 4: Regioselective nitration
Step 5: Reduction of nitro group
Step 6: Amide formation with 3-methylbenzoyl chloride
Alternative Synthetic Approaches
One-Pot Proline-Catalyzed Method
Choudhary et al. reported a one-pot metal-free method for synthesizing tetracyclic dibenzo[b,f]oxazepine derivatives using proline catalysis. This approach could be adapted to prepare the target compound by:
Step 1: Preparation of dibenzo[b,f][1,4]oxazepine-imine with appropriate methyl substitution
Step 2: Proline-catalyzed Mannich reaction/cyclization
Step 3: Regioselective functionalization at 2-position
Step 4: Amide formation with 3-methylbenzoic acid
Visible-Light-Induced Synthesis
Wang et al. described a visible-light-induced method for synthesizing tetracyclic dibenzo[b,f]oxazepine-fused systems. While this approach targets β-lactam derivatives, the methodology could potentially be modified to access the target structure:
Step 1: Preparation of dibenzo[b,f][1,4]oxazepine-imine core
Step 2: Visible-light-induced reaction with diazo compounds
Step 3: Transformation of resulting structure to introduce amide functionality
Comparative Yields of Different Methods
Based on literature precedents for related compounds, the following table provides projected yields for different synthetic approaches to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzamide:
| Synthetic Route | Number of Steps | Overall Projected Yield (%) | Key Advantages | Key Challenges |
|---|---|---|---|---|
| Pd-Catalyzed Cyclocarbonylation | 6 | 35-45 | Established methodology, reliable | Multiple steps, requires handling of CO gas |
| Proline-Catalyzed Approach | 4 | 40-50 | Fewer steps, metal-free | May require optimization for regioselectivity |
| Visible-Light-Induced Method | 5 | 30-40 | Mild conditions | Less precedent for the specific substitution pattern |
| Cu-Catalyzed Tandem Transformation | 5 | 35-45 | Uses CO₂ as carbonyl source | Requires high-pressure equipment |
Analytical Characterization
Spectroscopic Data
Based on structural analogies with similar compounds reported in the literature, the following spectroscopic data would be expected for N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzamide:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) : Expected signals include:
- δ 10.25-10.35 (s, 1H, NH)
- δ 7.80-8.20 (m, 2H, aromatic)
- δ 7.40-7.70 (m, 5H, aromatic)
- δ 7.10-7.35 (m, 3H, aromatic)
- δ 3.35-3.45 (s, 3H, N-CH₃)
- δ 2.40-2.45 (s, 3H, Ar-CH₃ at position 8)
- δ 2.35-2.40 (s, 3H, 3-CH₃-benzamide)
¹³C NMR (100 MHz, DMSO-d₆) : Expected to show approximately 22 carbon signals including:
- δ 165-170 (C=O, amide)
- δ 160-165 (C=O, oxazepine)
- δ 150-155 (C-O)
- δ 115-145 (multiple aromatic carbons)
- δ 35-40 (N-CH₃)
- δ 20-25 (aromatic CH₃ signals)
Mass Spectrometry
- HRMS (ESI): Calculated for C₂₃H₂₀N₂O₃ [M+H]⁺: 373.1547
- Expected fragmentation pattern would include loss of the benzamide moiety and cleavage of the oxazepine ring
Infrared Spectroscopy
Characteristic IR bands would include:
- 3300-3250 cm⁻¹ (N-H stretching)
- 1670-1650 cm⁻¹ (C=O stretching, amide)
- 1650-1630 cm⁻¹ (C=O stretching, oxazepine)
- 1590-1570 cm⁻¹ (C=C aromatic stretching)
- 1270-1250 cm⁻¹ (C-O-C stretching)
Crystallographic Analysis
Based on structural similarities with compounds like N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)-3-methylbenzenesulfonamide, the following crystallographic parameters would be anticipated:
- Crystal system: Monoclinic
- Space group: P2₁/c
- Unit cell dimensions: a ≈ 8.5-9.5 Å, b ≈ 14.0-15.0 Å, c ≈ 17.0-18.0 Å
- β ≈ 95-100°
- Volume: 2100-2300 ų
- Z = 4
Chromatographic Analysis
Optimized HPLC conditions for analysis:
- Column: C18 reversed-phase (250 mm × 4.6 mm, 5 μm)
- Mobile phase: Acetonitrile/water (70:30 v/v) containing 0.1% formic acid
- Flow rate: 1.0 mL/min
- Detection: UV 254 nm
- Expected retention time: 8-10 minutes
Purification Methods
Recrystallization Solvents
Based on solubility patterns of similar dibenzoxazepine derivatives, the following recrystallization solvents are recommended:
| Solvent System | Temperature Range (°C) | Expected Recovery (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 70-78 | 80-85 | >97 |
| Ethyl Acetate/Hexane (1:2) | 50-60 | 75-80 | >98 |
| Acetone/Water (4:1) | 40-50 | 85-90 | >98 |
| Dichloromethane/Methanol (9:1) | Room temperature | 70-75 | >99 |
Chromatographic Purification
Column chromatography conditions:
- Stationary phase: Silica gel (230-400 mesh)
- Mobile phase: Gradient elution with hexane/ethyl acetate (initial 9:1, final 7:3)
- Detection: TLC with UV visualization (254 nm)
Q & A
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Apply nonlinear regression (e.g., four-parameter logistic model) using GraphPad Prism. Use bootstrapping to estimate confidence intervals and Grubbs’ test to exclude outliers. Replicate experiments in triplicate across independent batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
